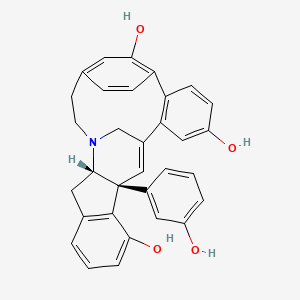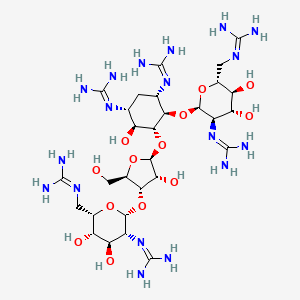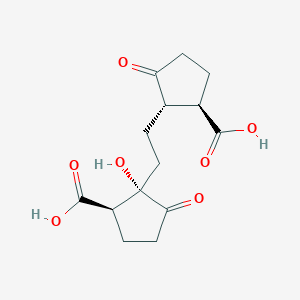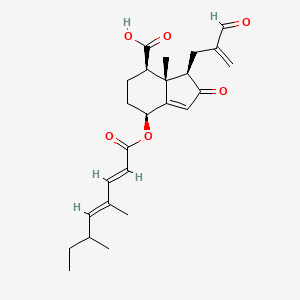
Ophioglonol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ophioglonol is a hydroxy homoflavonoid that is 2-phenyl-4H-chromen-4-one substituted by hydroxy groups at positions 5, 7, 3' and 4' and a hydroxymethyl group at position 3. It is isolated from the whole plant of Ophioglossum pedunculosum. It has a role as a plant metabolite.
Aplicaciones Científicas De Investigación
Homoflavonoids from Ophioglossum Petiolatum
Research on Ophioglossum petiolatum, a species related to Ophioglonol, has identified several homoflavonoids, including this compound itself. These compounds exhibit slight anti-HBV (Hepatitis B virus) surface antigen activity, suggesting potential antiviral applications (Lin et al., 2005).
Ophiopogon Japonicus: A Review
Though not directly about this compound, research on Ophiopogon japonicus highlights the importance of homoisoflavonoids (a category to which this compound belongs) in traditional medicine. These compounds contribute to the plant's broad pharmacological activities, including anti-inflammatory, anticancer, and anti-diabetes effects (Chen et al., 2016).
Ophiopogonin D in Cardiovascular Therapy
Research into Ophiopogonin D, another compound closely related to this compound, demonstrates its potential in preventing H2O2-induced injury in vascular endothelial cells. This highlights a possible application of this compound-related compounds in cardiovascular disease treatment (Qian et al., 2010).
Flavonoids of Ophioglossum Thermale
A study on Ophioglossum thermale, which directly mentions this compound, isolated various flavonoids, including this compound. These compounds are integral to understanding the pharmacological potential of the plant in traditional and modern medicine (Hu et al., 2016).
Peroxy Fatty Acids with Antibacterial Activity
Research on Ophioglossum thermale also led to the discovery of new peroxy fatty acids, alongside known compounds like this compound. This study indicates that this compound and related compounds could have antibacterial applications, contributing to the plant's medicinal value (Dong et al., 2016).
Propiedades
Fórmula molecular |
C16H12O7 |
|---|---|
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c17-6-9-15(22)14-12(21)4-8(18)5-13(14)23-16(9)7-1-2-10(19)11(20)3-7/h1-5,17-21H,6H2 |
Clave InChI |
NWYYMLNNXGJOKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CO)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate](/img/structure/B1249457.png)
![N-{5-[1-(3-{[bis(4-fluorophenyl)acetyl]amino}propyl)-4-piperidinyl]-2,4-difluorophenyl}-2-methylpropanamide](/img/structure/B1249458.png)
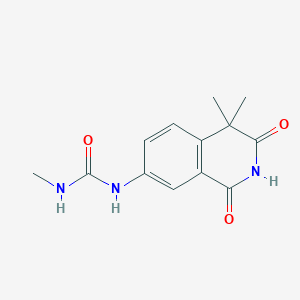
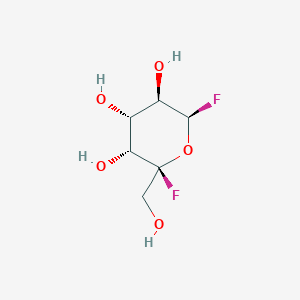
![5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B1249462.png)
![(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methyldeca-2,4,6-trienamide](/img/structure/B1249463.png)

![methyl (2S)-2-[[(2S,3Z,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1249466.png)
